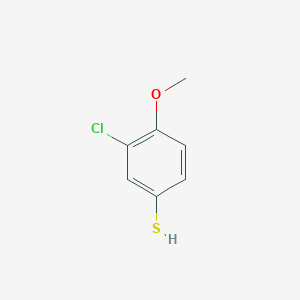

Benzenethiol, 3-chloro-4-methoxy-

Description

Significance of Aryl Thiols in Synthetic Transformations

Aryl thiols, or thiophenols, are a class of organosulfur compounds that serve as fundamental building blocks in a multitude of synthetic transformations. beilstein-journals.org Their importance is underscored by their role as key intermediates in the production of pharmaceuticals, agrochemicals, and advanced polymers. The thiol (-SH) group is a highly versatile functional handle; it can be readily oxidized to form disulfides (S-S linkages), which are crucial structural motifs in proteins, or further oxidized to sulfones and other sulfur-based functional groups. chegg.com

The sulfur atom in thiols is a soft nucleophile, making aryl thiols excellent reagents for the formation of carbon-sulfur bonds. jst.go.jp These C-S bond-forming reactions, particularly transition-metal-catalyzed cross-coupling reactions with aryl halides, are among the most important methods for synthesizing aryl sulfides. researchgate.net Aryl sulfides themselves are present in a wide array of biologically active compounds used in medicine. researchgate.net Furthermore, compared to their alcohol analogs, thiols are significantly more acidic, meaning their corresponding thiolate anions are readily formed and act as potent nucleophiles in substitution reactions. mdpi.com The development of efficient and novel methods for the synthesis of aryl thiols and their derivatives remains an active and important area of chemical research. beilstein-journals.orglibretexts.org

Strategic Position of Chlorine and Methoxy (B1213986) Substituents in Aryl Systems

The chemical personality of an aromatic compound is profoundly influenced by its substituents. In Benzenethiol (B1682325), 3-chloro-4-methoxy-, the chlorine and methoxy groups are strategically positioned, creating a specific electronic environment on the aromatic ring that governs its reactivity.

The chlorine atom at the 3-position (meta to the thiol) is an electron-withdrawing group primarily through induction (-I effect), while also possessing a weak electron-donating resonance effect (+R effect). As a halogen, it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a process that is highly dependent on the presence and position of other activating or deactivating groups. nih.gov For a nucleophilic substitution to occur, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov

The methoxy group (-OCH₃) at the 4-position (para to the thiol) is a strong electron-donating group through resonance (+R effect) and moderately electron-withdrawing through induction (-I effect). The resonance effect is dominant, making the methoxy group an activating substituent that increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself.

Overview of Research Trajectories for Related Halogenated and Alkoxy-Substituted Benzenethiols

Research involving halogenated and alkoxy-substituted benzenethiols is diverse, reflecting their utility as versatile chemical intermediates. A significant focus of research is the development of milder and more efficient protocols for the synthesis of aryl thioethers via nucleophilic aromatic substitution of activated aryl halides. jst.go.jpnih.gov Studies have explored these reactions under various conditions, sometimes employing additives like 18-crown-6-ether to facilitate the substitution on less reactive substrates. jst.go.jpnih.gov

Another important trajectory is the use of odorless and more stable thiol surrogates to avoid the malodorous nature of thiols. Reagents like xanthates have been developed as effective "thiol-free" sulfur sources for the synthesis of thioethers under transition-metal-free and base-free conditions. libretexts.org

Furthermore, research on polysubstituted aromatic systems often involves exploring sequential functionalization. Building blocks with multiple halogens, for instance, can undergo sequential nucleophilic aromatic substitution reactions to create complex molecules and functional materials. The synthesis of 3-chloro-4-methoxybenzenethiol itself, as noted in patent literature, contributes to the available pool of complex, functionalized building blocks for potential use in medicinal chemistry or materials science. epo.org The development of synthetic protocols for such specifically substituted isomers is crucial for accessing novel chemical space.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMCBTAXLFTDPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50531036 | |

| Record name | 3-Chloro-4-methoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89818-37-1 | |

| Record name | 3-Chloro-4-methoxybenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50531036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-methoxybenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzenethiol, 3 Chloro 4 Methoxy and Its Precursors

Direct Synthesis Routes to Substituted Benzenethiols

Direct methods for the synthesis of substituted benzenethiols, such as Benzenethiol (B1682325), 3-chloro-4-methoxy-, typically involve the introduction of the thiol group onto a benzene (B151609) ring that already possesses the desired substitution pattern.

Reductive Methodologies for Thiol Formation

A prevalent method for the synthesis of benzenethiols is the reduction of the corresponding benzenesulfonyl chloride. This approach is advantageous as sulfonyl chlorides are often readily prepared from the corresponding arene via chlorosulfonation. For the synthesis of Benzenethiol, 3-chloro-4-methoxy-, the required precursor would be 3-chloro-4-methoxybenzenesulfonyl chloride.

The reduction of the sulfonyl chloride to the thiol can be achieved using various reducing agents. A common method involves the use of zinc dust and sulfuric acid. orgsyn.org It is crucial to maintain a low temperature, typically between -5°C and 0°C, during the addition of the sulfonyl chloride and the zinc dust to prevent side reactions and ensure a good yield. orgsyn.org Another effective reducing agent is triphenylphosphine (B44618) in toluene, which can reduce the sulfonyl chloride to the corresponding thiophenol, often in high yield and with simplified purification as the by-product, triphenylphosphine oxide, is easily separated. nih.gov

A patent describes the preparation of various substituted thiophenols from their corresponding benzenesulfonamides by heating with potassium formate. google.com For instance, 3-fluoro-4-methoxybenzenethiol was obtained from 3-fluoro-4-methoxybenzenesulfonamide (B1384934) with a yield of 60.9%. google.com This suggests that 3-chloro-4-methoxybenzenesulfonamide (B1298573) could serve as a viable precursor for the target compound.

| Precursor | Reagent(s) | Product | Reference |

| Benzenesulfonyl chloride | Zinc dust, Sulfuric acid | Thiophenol | orgsyn.org |

| 4-Chloro-3-nitrobenzenesulfonyl chloride | Triphenylphosphine, Toluene | 4-Chloro-3-mercaptophenylamine | nih.gov |

| 3-Fluoro-4-methoxybenzenesulfonamide | Potassium formate | 3-Fluoro-4-methoxybenzenethiol | google.com |

Halogen-Thiol Exchange Reactions

The direct conversion of an aryl halide to a benzenethiol can be accomplished through a halogen-thiol exchange reaction. This typically involves the reaction of an aryl halide with a sulfur nucleophile. A Chinese patent details a process where a substituted halobenzene reacts with a metal hydrosulfide (B80085), such as sodium hydrosulfide or potassium hydrosulfide, in a non-protonic polar solvent like DMF, DMSO, or acetonitrile. google.com The reaction is typically stirred at temperatures ranging from 50°C to 200°C for 1 to 20 hours, followed by acidification to yield the substituted benzenethiol. google.com

For the synthesis of Benzenethiol, 3-chloro-4-methoxy-, a suitable starting material for this method would be 1,2-dichloro-4-methoxybenzene or 2-bromo-1-chloro-4-methoxybenzene. The choice of the dihalogenated precursor would be critical to ensure regioselective substitution of one halogen atom over the other.

Another approach involves a copper-catalyzed reaction of aryl iodides with a sulfur source. For example, aryl thiols can be synthesized from aryl iodides using sodium sulfide (B99878) nonahydrate as the sulfur source, catalyzed by copper powder and 1,2-ethanedithiol (B43112) in DMSO at 100°C. chemicalbook.com This method offers a "green chemistry" approach to thiol synthesis. chemicalbook.com

Synthesis via Functional Group Interconversions on Related Aromatic Systems

An alternative strategy involves starting with an aromatic core that has some of the desired functional groups and then introducing the remaining functionalities through subsequent reactions.

Introduction of Thiol Group onto Chlorinated Methoxy-Aromatic Cores

This approach would begin with a pre-existing chlorinated methoxy-aromatic compound. A common method for introducing a thiol group onto an aromatic ring is through the Newman-Kwart rearrangement. This multi-step process starts with a phenol (B47542), which is converted to an O-aryl dialkylthiocarbamate. orgsyn.org Pyrolysis of this intermediate induces a rearrangement to the S-aryl dialkylthiocarbamate, which is then hydrolyzed to the corresponding thiophenol. orgsyn.org To synthesize Benzenethiol, 3-chloro-4-methoxy-, one would start with 3-chloro-4-methoxyphenol.

Another route proceeds via the diazotization of an aniline (B41778). For instance, starting with 2-chloro-4-methoxyaniline, a diazonium salt can be formed, which is then reacted with a sulfur-containing reagent like potassium ethyl xanthate. Subsequent hydrolysis of the resulting xanthate ester yields the desired thiophenol. orgsyn.org

Regioselective Chlorination of Methoxybenzenethiols

If 4-methoxybenzenethiol (B147237) is readily available, a regioselective chlorination could be a direct route to the target compound. The directing effects of the existing substituents on the aromatic ring are crucial for the success of this strategy. The methoxy (B1213986) group is a strongly activating ortho-, para-director, while the thiol group is a moderately activating ortho-, para-director. In 4-methoxybenzenethiol, the positions ortho to the methoxy group are at C3 and C5, and the position ortho to the thiol group is also at C3 (and C5). Therefore, electrophilic chlorination would be expected to occur primarily at the C3 position, yielding the desired Benzenethiol, 3-chloro-4-methoxy-.

Reagents for such a chlorination would need to be chosen carefully to avoid oxidation of the thiol group. Mild chlorinating agents would be preferred.

Methoxylation of Chlorobenzenethiols

This synthetic strategy would involve the introduction of a methoxy group onto a dichlorobenzenethiol precursor, such as 3,4-dichlorobenzenethiol. The methoxy group can be introduced via a nucleophilic aromatic substitution reaction, where one of the chlorine atoms is displaced by a methoxide (B1231860) source, such as sodium methoxide. The success of this reaction depends on the relative reactivity of the two chlorine atoms. The presence of the electron-withdrawing thiol group can influence the regioselectivity of the methoxylation.

Precursor Chemistry: Synthesis of 3-Chloro-4-methoxy-aniline and Related Intermediates

The primary precursor for the synthesis of 3-chloro-4-methoxy-benzenethiol is 3-chloro-4-methoxyaniline (B1194202). nih.govsigmaaldrich.com The generation of this substituted aniline is a critical step, governed by the principles of electrophilic aromatic substitution and functional group interconversion.

Pathways to Substituted Aniline Derivatives

The synthesis of substituted anilines like 3-chloro-4-methoxyaniline often begins with more common starting materials, such as p-anisidine (B42471) (4-methoxyaniline). One established pathway involves the protection of the amine group, followed by regioselective introduction of substituents, and finally deprotection.

A common strategy for the synthesis of nitro-substituted anilines, which are precursors themselves, involves the following steps:

Acetylation : The amino group of a starting aniline, like p-anisidine, is first protected by reacting it with acetic anhydride. This forms an acetanilide (B955), which moderates the activating effect of the amino group and directs incoming electrophiles. orgsyn.org

Nitration : The acetanilide is then nitrated. In the case of p-methoxyacetanilide, nitration typically occurs ortho to the activating methoxy group. orgsyn.org

Hydrolysis : The acetyl group is removed by hydrolysis, often using an alkali solution like Claisen's alkali, to regenerate the amine functionality, yielding the nitroaniline derivative. orgsyn.org

For the specific synthesis of 3-chloro-4-methoxyaniline , a common route starts from 4-methoxyaniline (p-anisidine). The chlorination of 4-methoxyaniline can be achieved using various chlorinating agents. The directing effects of the amino and methoxy groups guide the position of the incoming chlorine atom. Alternatively, routes involving the reduction of a corresponding nitro compound, such as 3-chloro-4-methoxy-nitrobenzene, are also viable. The catalytic reduction of nitroaromatics to anilines is a widely used industrial process, often employing catalysts like platinum-on-carbon. google.com

Conversion of Aniline to Thiol Functionality

The transformation of the amino group of 3-chloro-4-methoxyaniline into a thiol group is a key step in forming the final product. Several classical and modern methods are available for this conversion, primarily revolving around the chemistry of diazonium salts.

The Leuckart Thiophenol Reaction: This method, first reported by Rudolf Leuckart in 1890, is a well-established route for converting aromatic amines to thiophenols. wikipedia.orgdbpedia.org The process involves:

Diazotization : The aromatic amine (e.g., 3-chloro-4-methoxyaniline) is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding aryldiazonium salt.

Xanthate Formation : The diazonium salt is then reacted with a potassium alkyl xanthate. organic-chemistry.org This results in the formation of a diazoxanthate.

Decomposition and Hydrolysis : The diazoxanthate is gently warmed, often in a mildly acidic medium with a cuprous catalyst, causing it to decompose and lose nitrogen gas, forming an aryl xanthate. wikipedia.orgdrugfuture.comdrugfuture.com Subsequent alkaline hydrolysis of the aryl xanthate yields the desired thiophenol. wikipedia.orgdbpedia.org

The Sandmeyer Reaction: The Sandmeyer reaction provides another versatile pathway from anilines to a wide range of functional groups, including thiols. wikipedia.orglscollege.ac.in The general procedure is as follows:

Diazonium Salt Formation : Similar to the Leuckart reaction, the process begins with the diazotization of the aniline to form an aryldiazonium salt. wikipedia.orgucla.edu

Nucleophilic Substitution : The diazonium salt is then treated with a sulfur nucleophile in the presence of a copper(I) salt catalyst (e.g., CuCl, CuBr). wikipedia.orgnih.gov This reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr), where the copper(I) initiates a one-electron transfer, leading to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.orglscollege.ac.in The aryl radical then reacts to form the final product. Variations of this reaction can yield thiols or thioethers. ucla.eduorganic-chemistry.org

The Newman-Kwart Rearrangement: While not a direct conversion from an aniline, the Newman-Kwart rearrangement is a crucial method for synthesizing thiophenols from the corresponding phenols. wikipedia.orgorganic-chemistry.org Should a synthetic route produce the phenol analogue, 3-chloro-4-methoxyphenol, this rearrangement offers a pathway to the target thiol. The steps are:

O-Aryl Thiocarbamate Formation : The phenol is reacted with a thiocarbamoyl chloride under basic conditions to form an O-aryl thiocarbamate. jk-sci.com

Thermal Rearrangement : The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C), causing an intramolecular rearrangement to the thermodynamically more stable S-aryl thiocarbamate. wikipedia.orgchem-station.com The driving force is the conversion of a C=S double bond to a more stable C=O double bond. organic-chemistry.orgthieme-connect.com

Hydrolysis : The resulting S-aryl thiocarbamate is hydrolyzed using a strong base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, to yield the thiophenol. organic-chemistry.orgthieme-connect.com

| Method | Starting Material | Key Reagents | Intermediate | Key Features |

| Leuckart Thiophenol Reaction | Aromatic Amine | 1. NaNO₂, H⁺2. Potassium Alkyl Xanthate3. Heat, Cu⁺4. NaOH (hydrolysis) | Aryl Diazonium Salt, Aryl Xanthate | Classic method, proceeds via a diazoxanthate intermediate. wikipedia.orgorganic-chemistry.org |

| Sandmeyer Reaction | Aromatic Amine | 1. NaNO₂, H⁺2. Sulfur Nucleophile, Cu(I) salt | Aryl Diazonium Salt | Versatile for various functional groups; radical-nucleophilic mechanism. wikipedia.orglscollege.ac.innih.gov |

| Newman-Kwart Rearrangement | Phenol | 1. Thiocarbamoyl chloride, Base2. Heat (200-300 °C)3. NaOH (hydrolysis) | O-Aryl Thiocarbamate, S-Aryl Thiocarbamate | High-temperature intramolecular rearrangement; useful if phenol is the precursor. wikipedia.orgorganic-chemistry.orgchem-station.com |

Green Chemistry Approaches in Benzenethiol Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign methodologies. The synthesis of benzenethiols is evolving to incorporate greener principles, focusing on reducing hazardous waste, using safer solvents, and improving reaction efficiency.

Several strategies are being explored to make thiol synthesis more sustainable:

Water as a Solvent : Research has demonstrated the feasibility of conducting cyclization reactions to form sulfur-containing heterocycles like benzothiazole-2-thiols in water, which is a safe, non-toxic, and abundant solvent. rsc.org This approach often eliminates the need for metal catalysts and ligands, simplifying the process and reducing waste.

Catalyst Innovation : The development of recyclable catalysts is a cornerstone of green chemistry. For Sandmeyer-type reactions, research has focused on improving catalytic systems to allow for milder reaction conditions and easier separation and reuse of the catalyst. nih.gov

Electrochemical Synthesis : Electrochemical methods offer a powerful and green alternative to traditional chemical oxidation or reduction. The electrochemical oxidation of thiols and sulfides has been demonstrated in continuous-flow microreactors, using water as the oxygen source. rsc.org Such methods can be highly selective, controlled simply by the applied potential, and minimize the use of chemical oxidants.

Alternative Reagents : Traditional routes for preparing thiophenols from benzene derivatives can involve harsh reagents like chlorosulfonic acid, which generates significant acidic waste. google.com Alternative patented processes aim for a cleaner synthesis by using stoichiometric sulfonation reagents to avoid excess acid waste and employing more environmentally friendly reduction systems, such as red phosphorus and iodine, for converting sulfonyl chlorides to thiophenols. google.com

The application of these green principles to the synthesis of specific compounds like Benzenethiol, 3-chloro-4-methoxy- holds the potential to create more sustainable and efficient manufacturing processes.

Reaction Chemistry and Mechanistic Investigations of Benzenethiol, 3 Chloro 4 Methoxy

Nucleophilic Substitution Reactions Involving the Thiol Group

The thiol group of Benzenethiol (B1682325), 3-chloro-4-methoxy- is a key site of reactivity, readily participating in nucleophilic substitution reactions. The sulfur atom, with its lone pairs of electrons, can act as a potent nucleophile, particularly when deprotonated to the more reactive thiolate anion.

Formation of Thioethers and Sulfides

A primary reaction of thiols is their conversion to thioethers (also known as sulfides). This is typically achieved through the reaction of the corresponding thiolate with an alkyl halide via an SN2 mechanism. researchgate.net For Benzenethiol, 3-chloro-4-methoxy-, treatment with a base such as sodium hydride (NaH) would generate the 3-chloro-4-methoxybenzenethiolate anion. Subsequent reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would yield the corresponding thioether.

General reaction conditions for the synthesis of thioethers from substituted thiophenols often involve a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the SN2 reaction.

Table 1: Examples of Thioether Synthesis from Substituted Thiols

| Thiol Reactant | Alkylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Thiophenol | Benzyl Bromide | K2CO3 | DMF | Benzyl phenyl sulfide (B99878) | nih.gov |

| 4-Chlorothiophenol | Methyl Iodide | NaH | THF | 4-Chlorophenyl methyl sulfide | beilstein-journals.org |

| 4-Methoxythiophenol | Ethyl Bromide | EtONa | Ethanol | 4-Methoxyphenyl ethyl sulfide | beilstein-journals.org |

Thiolate Anion Reactivity in C-S Bond Formation

The 3-chloro-4-methoxybenzenethiolate anion is a soft nucleophile and readily participates in carbon-sulfur (C-S) bond formation. Beyond simple alkylation, this anion can engage in more complex coupling reactions. For instance, visible-light-promoted cross-coupling reactions between thiols and aryl halides have been developed, offering a metal-free approach to diaryl sulfides. nih.govnih.gov In such a reaction, the thiolate can form an electron donor-acceptor (EDA) complex with an aryl halide, which upon irradiation, can lead to the formation of a thiyl radical and an aryl radical that subsequently couple. nih.govnih.gov

Mechanistic Studies of Thiolate-Mediated Couplings

The mechanism of thiolate-mediated coupling reactions, particularly those catalyzed by transition metals like copper, has been a subject of extensive research. The Ullmann condensation, a classic method for forming C-S bonds, traditionally involves the reaction of a thiolate with an aryl halide in the presence of a copper catalyst at high temperatures.

Mechanistic investigations suggest that these reactions can proceed through several pathways. One proposed mechanism involves the formation of a copper(I)-thiolate complex. This complex can then react with the aryl halide. thieme-connect.com The precise mechanism can be influenced by the nature of the solvent and ligands. thieme-connect.com

Electrophilic Aromatic Substitution Reactions on the Benzenethiol Core

The benzene (B151609) ring of Benzenethiol, 3-chloro-4-methoxy- is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is determined by the directing effects of the existing substituents.

Regioselectivity Directed by Chlorine, Methoxy (B1213986), and Thiol Substituents

The directing effects of the three substituents on the aromatic ring are as follows:

Methoxy group (-OCH3): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. youtube.com

Thiol group (-SH): The thiol group is also considered an activating, ortho, para-director, though generally less so than the methoxy group.

Chloro group (-Cl): Halogens are deactivating yet ortho, para-directing. chemistrysteps.com The deactivation arises from their inductive electron withdrawal, while the ortho, para-directing effect is due to the donation of a lone pair of electrons through resonance. chemistrysteps.com

In the case of Benzenethiol, 3-chloro-4-methoxy-, the positions ortho and para to the powerful activating methoxy group are the most likely sites for electrophilic attack. The position ortho to the methoxy group (C5) is also meta to the chloro group and ortho to the thiol group. The position para to the methoxy group is occupied by the thiol group. Therefore, electrophilic substitution is most likely to occur at the positions activated by the methoxy and thiol groups and not significantly deactivated by the chloro group. The primary sites for substitution would be C2 and C6 (ortho to the thiol and meta to the chloro group, and ortho to the methoxy group, respectively). However, steric hindrance from the adjacent substituents may influence the final product distribution.

Halogenation and Nitration Studies

While specific halogenation and nitration studies on Benzenethiol, 3-chloro-4-methoxy- are not extensively documented in the literature, the expected outcomes can be predicted based on the principles of electrophilic aromatic substitution.

Halogenation: Halogenation of aromatic compounds is typically carried out using a halogen (e.g., Br2, Cl2) and a Lewis acid catalyst (e.g., FeBr3, AlCl3). masterorganicchemistry.comlibretexts.orgyoutube.com Given the activating nature of the methoxy and thiol groups, halogenation of Benzenethiol, 3-chloro-4-methoxy- would be expected to proceed readily. The major products would likely be the result of substitution at the positions most activated by the methoxy group, namely the positions ortho to it.

Nitration: Nitration is typically performed with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the electrophile. frontiersin.orgnih.gov For activated benzene derivatives, milder nitrating agents may be sufficient. frontiersin.orgnih.gov Similar to halogenation, nitration of Benzenethiol, 3-chloro-4-methoxy- would be expected to occur at the positions most strongly activated by the methoxy group.

Table 2: Predicted Regiochemical Outcomes for Electrophilic Aromatic Substitution of Benzenethiol, 3-chloro-4-methoxy-

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br+ | 2-Bromo-5-chloro-4-methoxybenzenethiol and/or 6-Bromo-3-chloro-4-methoxybenzenethiol | The methoxy group is a strong ortho, para-director, making the positions at C2 and C6 the most nucleophilic. |

| Nitration | NO2+ | 2-Nitro-5-chloro-4-methoxybenzenethiol and/or 6-Nitro-3-chloro-4-methoxybenzenethiol | The nitronium ion will preferentially attack the electron-rich positions ortho to the strongly activating methoxy group. |

Oxidative Transformations of the Thiol Moiety

The thiol group of 3-chloro-4-methoxybenzenethiol is susceptible to a range of oxidative transformations, yielding products with the sulfur atom in higher oxidation states. These reactions are fundamental in synthetic organic chemistry, providing access to a variety of organosulfur compounds.

Formation of Disulfides and Sulfonic Acid Derivatives

The oxidation of thiols to disulfides represents a common and important transformation. In the case of 3-chloro-4-methoxybenzenethiol, this conversion to bis(3-chloro-4-methoxyphenyl) disulfide can be achieved using a variety of oxidizing agents. Mild oxidizing agents are typically employed to prevent over-oxidation to sulfonic acids. For instance, aerobic oxidation can be facilitated by catalysts such as cobalt-salen complexes. tandfonline.com In this process, the thiol is coupled in the presence of air, offering an environmentally benign method for disulfide formation. Other methods include the use of dimethyl sulfoxide (B87167) (DMSO) activated by an acid like hydroiodic acid (HI), which provides a versatile system for the oxidation of various thiols to their corresponding disulfides. biolmolchem.com Visible-light-mediated protocols using photocatalysts have also emerged as a green alternative for the synthesis of disulfides from thiols. beilstein-journals.org

The general mechanism for many of these oxidative couplings involves the initial formation of a thiyl radical (RS•) from the thiol (RSH). Two of these radicals can then combine to form the disulfide (RSSR). nih.gov

Further oxidation of the thiol group, or the disulfide itself, under stronger oxidizing conditions leads to the formation of the corresponding sulfonic acid, 3-chloro-4-methoxybenzenesulfonic acid. biolmolchem.comnih.gov Common oxidizing agents for this transformation include hydrogen peroxide, potassium permanganate, or nitric acid. The reaction proceeds through several intermediate oxidation states, including sulfenic (RSOH) and sulfinic (RSO₂H) acids, before reaching the stable sulfonic acid (RSO₃H). The presence of the electron-donating methoxy group and the electron-withdrawing chloro group on the aromatic ring can influence the susceptibility of the thiol to oxidation.

Table 1: Examples of Oxidative Transformations of Substituted Thiols

| Starting Thiol | Oxidizing Agent/Conditions | Product | Reference |

| p-Methoxybenzenethiol | Air, CoSalen catalyst | Bis(4-methoxyphenyl) disulfide | tandfonline.com |

| Benzenethiol | DMSO, HI | Diphenyl disulfide | biolmolchem.com |

| p-Chlorobenzenethiol | Air, CoSalen catalyst | Bis(4-chlorophenyl) disulfide | tandfonline.com |

| Thiophenol | Visible light, Ru(bpy)₃(PF₆)₂, CS₂ | Diphenyl disulfide | beilstein-journals.org |

| 2-Thiobenzothiazole | Air, CoSalen catalyst | 2,2'-Dithiobis(benzothiazole) | tandfonline.com |

Controlled Oxidation for Sulfoxide and Sulfone Synthesis

The selective oxidation of sulfides, which can be derived from thiols, offers a direct route to sulfoxides and sulfones. These functional groups are valuable in both medicinal chemistry and materials science. The controlled oxidation of the corresponding sulfide of 3-chloro-4-methoxybenzenethiol can be achieved by careful selection of the oxidant and reaction conditions.

Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose. wikipedia.orgorganic-chemistry.org The reaction of a sulfide with one equivalent of m-CPBA typically yields the corresponding sulfoxide. The electrophilic oxygen of the peroxyacid attacks the nucleophilic sulfur atom of the sulfide. The use of a second equivalent of m-CPBA will further oxidize the sulfoxide to the sulfone. organic-chemistry.org The reactivity of m-CPBA allows these oxidations to proceed under mild conditions, often at room temperature. rsc.orgmdpi.com

Other oxidizing systems can also be employed for the selective oxidation of sulfides to sulfoxides or sulfones. The choice of solvent and the presence of catalysts can influence the outcome of the reaction. For instance, some catalytic systems are designed to favor the formation of the sulfoxide and prevent over-oxidation to the sulfone.

Table 2: Reagents for Controlled Oxidation of Sulfides

| Reagent | Transformation | General Features | Reference |

| m-CPBA (1 equiv.) | Sulfide to Sulfoxide | Mild conditions, generally good yields. | organic-chemistry.org |

| m-CPBA (2+ equiv.) | Sulfide to Sulfone | Proceeds via the sulfoxide intermediate. | organic-chemistry.org |

| Hydrogen Peroxide | Sulfide to Sulfoxide/Sulfone | Often requires a catalyst; selectivity can be controlled. | |

| Potassium Peroxymonosulfate (Oxone) | Sulfide to Sulfoxide/Sulfone | A versatile and stable oxidizing agent. | organic-chemistry.org |

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur (C-S) bonds, providing efficient access to aryl sulfides. 3-Chloro-4-methoxybenzenethiol can serve as a key building block in these transformations.

Palladium-Catalyzed Thiolations

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its C-S coupling variants, have become a cornerstone of modern organic synthesis. libretexts.org These reactions typically involve the coupling of a thiol with an aryl halide or triflate in the presence of a palladium catalyst and a base. For 3-chloro-4-methoxybenzenethiol, this would involve its reaction with an aryl halide to form a diaryl sulfide.

The catalytic cycle for these reactions is generally understood to proceed through three key steps: nih.govfiveable.meresearchgate.net

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a palladium(II) intermediate.

Transmetalation: In the presence of a base, the thiol is deprotonated to form a thiolate. This thiolate then displaces the halide on the palladium center in a step that can be viewed as a form of transmetalation or, more accurately, a ligand exchange.

Reductive Elimination: The aryl and thiolate ligands on the palladium(II) center couple and are eliminated from the metal, forming the desired C-S bond of the diaryl sulfide and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand on the palladium catalyst is crucial for the success of the reaction, influencing the rate and scope of the transformation. fiveable.menih.gov Bidentate phosphine (B1218219) ligands, such as Xantphos, are often employed to stabilize the palladium intermediates and promote efficient reductive elimination. nih.gov

Copper-Mediated Reactions

Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type couplings, represent a classical and still widely used method for the synthesis of diaryl sulfides. nih.govrsc.org These reactions typically involve the coupling of a thiol with an aryl halide, often an aryl iodide, in the presence of a copper catalyst and a base. The reaction of 3-chloro-4-methoxybenzenethiol with an aryl iodide under these conditions would yield the corresponding unsymmetrical diaryl sulfide.

Copper-catalyzed systems are often advantageous due to the lower cost and toxicity of copper compared to palladium. These reactions can often be carried out under ligand-free conditions, although the use of ligands can sometimes improve the reaction efficiency and substrate scope. rsc.orgresearchgate.net

Mechanistic Insights into Catalytic Cycles

The mechanism of palladium-catalyzed C-S coupling is well-established and follows the general catalytic cycle described above. nih.govwikipedia.org The rate-determining step can vary depending on the specific substrates and reaction conditions but is often the oxidative addition or the reductive elimination. The nature of the ligand, base, and solvent all play critical roles in modulating the efficiency of each step in the cycle. fiveable.me

The mechanism of copper-mediated C-S coupling is more complex and less universally agreed upon than its palladium-catalyzed counterpart. Several mechanistic pathways have been proposed. One common proposal involves the formation of a copper(I)-thiolate complex. nih.govnih.gov This complex can then react with the aryl halide. The reaction may proceed through an oxidative addition/reductive elimination pathway involving a Cu(III) intermediate, or through a photoinduced single-electron transfer (SET) mechanism. nih.gov In some cases, the catalytically active species is suggested to be a [Cu(SR)₂]⁻ complex, which initiates the catalytic cycle. rsc.orgresearchgate.net The specific mechanism is likely dependent on the reaction conditions, including the solvent, base, and the presence or absence of light. nih.gov

Thiol-yne additions , another type of metal-catalyzed reaction, involve the addition of a thiol across a carbon-carbon triple bond. While not as common for the synthesis of simple diaryl sulfides, this reaction is a powerful tool for the synthesis of vinyl sulfides and is often catalyzed by transition metals like palladium or rhodium. The mechanism typically involves the formation of a metal-thiolate intermediate which then participates in the addition to the alkyne.

Derivatives and Analogues of Benzenethiol, 3 Chloro 4 Methoxy

Synthesis of Sulfur-Containing Heterocycles from Benzenethiol (B1682325), 3-chloro-4-methoxy-

The nucleophilic character of the thiol group in Benzenethiol, 3-chloro-4-methoxy- allows for its effective use in cyclization reactions to form a variety of heterocyclic structures. These reactions are fundamental in medicinal chemistry and materials science, where sulfur-containing heterocycles are known to exhibit a broad spectrum of biological activities and unique electronic properties.

Benzothiazole (B30560) Derivatives

Benzothiazoles are a prominent class of heterocyclic compounds with diverse applications. The synthesis of benzothiazole derivatives often involves the condensation of a substituted 2-aminobenzenethiol with a variety of electrophilic partners. While direct examples employing Benzenethiol, 3-chloro-4-methoxy- are not extensively documented in readily available literature, the general synthetic strategies for benzothiazoles are well-established and can be extrapolated.

A common method for benzothiazole synthesis is the reaction of a 2-aminobenzenethiol with aldehydes or carboxylic acids and their derivatives. mdpi.com For instance, the condensation of 2-aminothiophenols with aldehydes can be catalyzed by various reagents, including ammonium (B1175870) chloride, to afford benzothiazoles under mild conditions. mdpi.com Another approach involves the reaction with acyl chlorides. The reaction of a 2-aminobenzenethiol with an acyl chloride, often in the presence of a base, leads to the formation of an intermediate amide which then undergoes cyclization to the benzothiazole ring.

| Reactant | Reagent/Catalyst | Product Type | Reference |

| 2-Aminobenzenethiol | Aldehyde/NH4Cl | Benzothiazole | mdpi.com |

| 2-Aminobenzenethiol | Acyl Chloride/Base | Benzothiazole | mdpi.com |

| 4-Amino-3-mercaptobenzoic acid zinc salt | p-Nitro benzoyl chloride | Dibenzothiazole derivative | mdpi.com |

Benzothiazine and Related Fused-Ring Systems

Benzothiazines are another important class of sulfur- and nitrogen-containing heterocycles. Their synthesis often involves the reaction of a benzenethiol derivative with a suitable dielectrophilic partner. For example, the synthesis of 4H-imidazo[5,1-c] Current time information in Bangalore, IN.beilstein-journals.orgbenzothiazines has been achieved through the intramolecular cyclization of S-[1-(2-bromoaryl)-4-chloro-1H-imidazol-5-yl]methyl ethanethioates. researchgate.net This process, while not starting directly from Benzenethiol, 3-chloro-4-methoxy-, demonstrates a key cyclization strategy to form a benzothiazine-related fused ring system.

A more direct, albeit analogous, approach involves the condensation and oxidative cyclization of 2-aminobenzenethiols with β-diketones or β-ketoesters to furnish 4H-1,4-benzothiazines. researchgate.net This reaction highlights a potential pathway where a derivative of Benzenethiol, 3-chloro-4-methoxy- could be employed to generate the corresponding substituted benzothiazine.

Construction of Complex Organic Architectures Utilizing Benzenethiol, 3-chloro-4-methoxy- as a Building Block

Beyond the synthesis of simple heterocycles, Benzenethiol, 3-chloro-4-methoxy- can serve as a crucial building block for the assembly of more intricate molecular frameworks, including polycyclic and macrocyclic structures. Its reactive thiol group and substituted aromatic ring provide multiple points for synthetic elaboration.

Incorporation into Polycyclic and Macrocyclic Structures

The synthesis of polycyclic systems often relies on sequential bond-forming reactions. While direct examples involving Benzenethiol, 3-chloro-4-methoxy- are scarce in the literature, related strategies provide a blueprint for its potential applications. For instance, the synthesis of polycyclic isoindoline (B1297411) derivatives has been achieved through a tandem palladium-catalyzed coupling, propargyl-allenyl isomerization, [4+2] cycloaddition, and aromatization reaction sequence. researchgate.net The thiol group of Benzenethiol, 3-chloro-4-methoxy- could potentially be functionalized to participate in such multi-step sequences.

Macrocyclic compounds, such as thia-crown ethers, are another area where benzenethiol derivatives can be employed. The synthesis of sulfur-containing macrocycles often utilizes the reaction of dithiols with dihalides. A common method involves the use of cesium carbonate to deprotonate the thiols, which then react with an electrophile like 1,2-dichloroethane. illinois.edu Benzenethiol, 3-chloro-4-methoxy- could be envisioned as a component in the synthesis of more complex, functionalized thia-crown ethers.

Role in Sequential Organic Transformations

The reactivity of Benzenethiol, 3-chloro-4-methoxy- allows it to be a key participant in sequential or one-pot reactions, which are highly efficient for building molecular complexity. A notable example of such a sequence is the Sonogashira-Glaser coupling followed by a cyclization. This has been used to synthesize 2,5-di(hetero)arylthiophenes from iodo(hetero)arenes in a pseudo five-component reaction. beilstein-journals.orgnih.gov The process involves a palladium/copper-catalyzed Sonogashira coupling, followed by a Glaser coupling to form a butadiyne intermediate, which then undergoes cyclization with a sulfur source. beilstein-journals.orgnih.gov A derivative of Benzenethiol, 3-chloro-4-methoxy- could potentially be integrated into such a sequence, either as the sulfur source or as a component of the aryl halide.

Another powerful sequential reaction involves a palladium-catalyzed Sonogashira coupling, followed by isomerization, a Claisen rearrangement, and a [4+2] cycloaddition to rapidly synthesize tricyclo[3.2.1.02,7]oct-3-ene derivatives. researchgate.net The versatility of the thiol group in Benzenethiol, 3-chloro-4-methoxy- allows for its conversion into various functional groups that could participate in these types of complex, multi-step transformations.

| Reaction Sequence | Key Steps | Product Type | Reference |

| Sonogashira-Glaser Cyclization | Sonogashira coupling, Glaser coupling, Cyclization | 2,5-Di(hetero)arylthiophene | beilstein-journals.orgnih.gov |

| Palladium-Catalyzed Sequential Reaction | Sonogashira coupling, Isomerization, Claisen rearrangement, [4+2] Cycloaddition | Tricyclo[3.2.1.02,7]oct-3-ene derivative | researchgate.net |

Structure-Reactivity Relationships in Functionalized Derivatives

The reactivity of derivatives of 3-chloro-4-methoxybenzenethiol is profoundly influenced by the electronic properties of the substituents on the aromatic ring. These effects can be broadly categorized as inductive effects and resonance effects, which modulate the electron density of the ring and the properties of the thiol group.

Electronic Effects of Substituents:

In derivatives where additional functional groups are introduced, these principles continue to apply. Electron-donating groups (EDGs) like amino (-NH2) and alkoxy (-OR) groups increase the electron density of the ring, making it more susceptible to electrophilic attack and are thus considered "activating" groups. acs.org Electron-withdrawing groups (EWGs) such as nitro (-NO2) and cyano (-CN) groups decrease the ring's electron density, making it less reactive towards electrophiles and are termed "deactivating" groups. acs.org

Influence on Thiol Group Reactivity:

The substituents also directly impact the reactivity of the thiol (-SH) group. The acidity of the thiol proton and the nucleophilicity of the corresponding thiolate anion are sensitive to the electronic environment.

Acidity and Nucleophilicity: Electron-withdrawing groups on the benzene (B151609) ring increase the acidity of the thiol proton by stabilizing the resulting thiolate anion. A kinetic study on the oxidative addition of para-substituted benzenethiols to an iridium complex demonstrated that the reaction rate increases as the substituent becomes more electron-withdrawing. cdnsciencepub.com This is because more electron-withdrawing groups enhance the acidity of the thiol, leading to a faster reaction. cdnsciencepub.com

Redox Potential: The ease of oxidation of the thiol to a disulfide or other oxidized species is also governed by substituent effects. Quantitative structure-activity relationship (QSAR) studies on a series of thiophenols have shown that electron-releasing substituents, such as alkoxy groups, lead to higher cytotoxicity, which is correlated with the ease of formation of thiyl radicals. acs.org The homolytic bond dissociation energies (BDEs) of the S-H bond are a key parameter, with electron-donating groups generally lowering the BDE and making radical formation more favorable. acs.orgresearchgate.net

Quantitative Relationships and Research Findings:

The effect of substituents on the reactivity of benzenethiol derivatives has been quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). In the aforementioned kinetic study of benzenethiol addition to an iridium complex, a Hammett plot of the logarithm of the rate constant (ln k) versus the Hammett constant (σp) yielded a positive slope (ρ = +3.2). cdnsciencepub.com This positive ρ value confirms that the reaction is accelerated by electron-withdrawing substituents.

A QSAR analysis of the cytotoxicity of various thiophenols established a correlation with the Hammett electronic parameter σ+, which accounts for resonance effects. acs.org The study found that electron-releasing substituted thiophenols, like 4-alkoxy thiophenols, were highly cytotoxic, whereas electron-attracting analogues, such as 4-cyano and 4-halogen thiophenols, showed reduced activity. acs.org This highlights a direct link between the electronic nature of the substituent and the biological or chemical reactivity of the derivative.

| Substituent (at para-position) | Electronic Effect | Influence on Thiol Acidity | Influence on Rate of Oxidative Addition (Relative) cdnsciencepub.com | Influence on Cytotoxicity (Relative) acs.org |

|---|---|---|---|---|

| -OCH3 | Electron-Donating (Resonance) | Decreases | Slower | High |

| -CH3 | Electron-Donating (Inductive/Hyperconjugation) | Decreases | Slower | Moderate |

| -H | Reference | Reference | Reference | Reference |

| -Cl | Electron-Withdrawing (Inductive) | Increases | Faster | Low |

| -Br | Electron-Withdrawing (Inductive) | Increases | Faster | Low |

| -NO2 | Electron-Withdrawing (Resonance & Inductive) | Greatly Increases | Fastest | Low |

In more complex derivatives, such as substituted quinazolines, the position of substitution is critical. For instance, in nucleophilic aromatic substitution reactions on 2,4-disubstituted quinazolines, the C4 position is generally more reactive than the C2 position. nih.gov However, the electronic nature of the substituents can modulate this reactivity, and specific reaction conditions can be employed to achieve regioselective modification at the less reactive C2 position. nih.gov This demonstrates that a deep understanding of structure-reactivity relationships is crucial for the rational design and synthesis of functionalized derivatives of 3-chloro-4-methoxybenzenethiol.

Advanced Spectroscopic Characterization and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity between atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 3-chloro-4-methoxybenzenethiol, COSY would show correlations between adjacent aromatic protons, helping to trace the connectivity around the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom that has a proton attached. For example, the protons of the methoxy (B1213986) group would show a correlation to the methoxy carbon.

Elucidation of Stereochemical Features

While 3-chloro-4-methoxybenzenethiol itself does not possess chiral centers, NMR spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) experiments, can provide information about the through-space proximity of different groups. This can help in determining the preferred conformation of the molecule, for example, the orientation of the thiol and methoxy groups relative to the benzene ring. Theoretical calculations are often used in conjunction with NOE data to determine the most stable conformations. ufms.brufms.br

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Identification of Key Functional Groups and Their Interactions

The IR and Raman spectra of 3-chloro-4-methoxybenzenethiol would be characterized by absorption bands corresponding to its key functional groups.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| S-H (Thiol) | Stretching | 2550 - 2600 |

| C-S (Thioether) | Stretching | 600 - 700 |

| C-O (Methoxy) | Stretching | 1250 (asymmetric), 1040 (symmetric) |

| C-Cl (Chloro) | Stretching | 600 - 800 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

The precise positions of these bands can be influenced by electronic effects and intermolecular interactions. For example, the electron-donating methoxy group and the electron-withdrawing chloro group would affect the electron density of the aromatic ring, which in turn would influence the frequencies of the C=C stretching vibrations.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. youtube.comlibretexts.org

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For 3-chloro-4-methoxybenzenethiol (C₇H₇ClOS), the expected exact mass would be approximately 174.00 g/mol . The presence of chlorine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. miamioh.edu

The fragmentation of 3-chloro-4-methoxybenzenethiol in the mass spectrometer would likely proceed through several characteristic pathways:

Loss of the thiol group (-SH): This would result in a significant fragment ion.

Loss of a methyl radical (-CH₃) from the methoxy group: This is a common fragmentation pathway for methoxy-substituted aromatic compounds.

Loss of a chlorine atom (-Cl): Cleavage of the carbon-chlorine bond would also be a likely fragmentation event.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group: This rearrangement-based fragmentation can also occur.

The analysis of these fragment ions by HRMS would provide further confirmation of the structure of 3-chloro-4-methoxybenzenethiol.

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to confirm the molecular structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. For Benzenethiol (B1682325), 3-chloro-4-methoxy- (molecular weight: 174.65 g/mol ), the molecular ion peak [M]⁺• would be observed at m/z 174 (for ³⁵Cl) and 176 (for ³⁷Cl) in an approximate 3:1 isotopic ratio. nih.gov

In a typical MS/MS experiment, the precursor ion [M+H]⁺ at m/z 175 would be isolated and subjected to collision-induced dissociation. The fragmentation pattern provides a roadmap to the compound's structure. The presence of ether and thiol functional groups, along with the aromatic ring, dictates the primary fragmentation pathways. miamioh.edulibretexts.org

A plausible fragmentation pathway for Benzenethiol, 3-chloro-4-methoxy- would involve:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy compounds, leading to a significant fragment ion at m/z 160.

Loss of a thiol radical (•SH): Cleavage of the C-S bond would result in an ion at m/z 141.

Loss of carbon monoxide (CO): Following the loss of the methyl group, the resulting ion could lose CO, a characteristic fragmentation of phenols and anisoles, to produce a fragment at m/z 132. researchgate.net

These characteristic fragmentation patterns allow for the unambiguous confirmation of the compound's structure by differentiating it from its isomers. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, further aid in its identification. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for Benzenethiol, 3-chloro-4-methoxy- Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 174.99790 | 128.5 |

| [M+Na]⁺ | 196.97984 | 139.4 |

| [M-H]⁻ | 172.98334 | 133.3 |

| [M+K]⁺ | 212.95378 | 135.8 |

| [M+H-H₂O]⁺ | 156.98788 | 124.6 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no public crystal structure for Benzenethiol, 3-chloro-4-methoxy- is currently available, the technique would provide invaluable information if suitable single crystals were obtained. mdpi.com The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry in the solid state. Furthermore, it would establish the crystal system, space group, and unit cell dimensions, which are fundamental properties of the crystalline material. researchgate.net

Analysis of Intermolecular Interactions and Packing

The solid-state packing of Benzenethiol, 3-chloro-4-methoxy- would be governed by a variety of non-covalent intermolecular interactions. mdpi.com Based on its functional groups, the following interactions would be anticipated and quantifiable through crystallographic analysis:

Hydrogen Bonding: The thiol group (-SH) is a potential hydrogen bond donor. While weaker than O-H···O bonds, S-H···S or S-H···O interactions could play a role in the crystal packing. The methoxy oxygen could act as a hydrogen bond acceptor. researchgate.net

π–π Stacking: The aromatic rings could engage in π–π stacking interactions, where the electron-rich π systems of adjacent molecules align. The substituent pattern would influence the geometry of this stacking (e.g., parallel-displaced or T-shaped).

C-H···π Interactions: Hydrogen atoms attached to the aromatic ring or the methoxy group can interact with the π-face of an adjacent benzene ring.

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule, such as the oxygen of the methoxy group or the sulfur atom.

Co-crystallization Studies

Co-crystallization is a technique used to combine an active pharmaceutical ingredient (API) or a target molecule with a benign coformer in a single crystal lattice to modify its physicochemical properties, such as stability or solubility. nih.govnih.gov Although no specific co-crystallization studies involving Benzenethiol, 3-chloro-4-methoxy- have been reported, this compound possesses functional groups suitable for forming co-crystals.

Potential coformers could be selected to form robust hydrogen bonds or other supramolecular interactions with the target molecule. For instance:

Pyridine or other nitrogen-containing heterocycles: These could act as strong hydrogen bond acceptors for the thiol's proton (S-H···N).

Carboxylic acids: These could form S-H···O hydrogen bonds with the thiol.

Electron-rich or electron-poor aromatic molecules: These could be chosen to induce specific π–π stacking arrangements.

Co-crystals can be prepared using methods like solution evaporation, slurry co-crystallization, or solid-state grinding. nih.govnih.gov The resulting materials would be characterized by techniques such as X-ray diffraction and differential scanning calorimetry to confirm the formation of a new crystalline phase.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

The parent molecule, Benzenethiol, 3-chloro-4-methoxy-, is achiral and therefore does not exhibit chiroptical activity. It does not possess a stereocenter and is superimposable on its mirror image.

However, if a chiral center were introduced into a derivative of this compound, chiroptical spectroscopy would become a critical tool for its analysis. For example, a derivative synthesized with a chiral side chain would exist as a pair of enantiomers. Techniques such as electronic circular dichroism (ECD) and circularly polarized luminescence (CPL) could then be employed. rsc.org These methods measure the differential absorption and emission of left and right circularly polarized light, respectively. The resulting spectra, often called "fingerprints" of a specific enantiomer, would allow for:

The determination of the absolute configuration of the chiral center.

The study of conformational changes in solution.

The investigation of how the molecules self-assemble and aggregate in the solid state, as small changes in structure can lead to significant variations in solid-state chiroptical properties. rsc.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations on Electronic Structure

DFT calculations serve as a powerful tool to investigate the electronic properties of molecules. For 3-chloro-4-methoxybenzenethiol, these calculations would reveal details about its molecular orbitals and electrostatic potential surface, which are fundamental to its chemical behavior.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For 3-chloro-4-methoxybenzenethiol, the HOMO would likely be localized on the electron-rich sulfur and methoxy-substituted benzene (B151609) ring, while the LUMO would be distributed over the aromatic system.

Electrostatic Potential Surfaces

An electrostatic potential surface (ESP) map illustrates the charge distribution within a molecule. It helps to identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions and reaction pathways. In 3-chloro-4-methoxybenzenethiol, the ESP would likely show negative potential (red regions) around the electron-rich sulfur and oxygen atoms, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the thiol hydrogen, highlighting its acidic nature.

Reaction Mechanism Predictions and Energy Profiles

Theoretical chemistry can predict the most likely pathways for chemical reactions by examining the potential energy surface. This includes identifying stable intermediates, transition states, and calculating the energy barriers associated with the reaction.

Transition State Analysis and Activation Energies

By mapping the reaction coordinates, computational models can locate the transition state structures, which represent the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, a critical factor in determining the reaction rate. For reactions involving 3-chloro-4-methoxybenzenethiol, such as S-alkylation or oxidation, transition state analysis would clarify the mechanistic details.

Solvent Effects on Reaction Pathways

The solvent in which a reaction is conducted can significantly influence its rate and mechanism. Computational models can simulate solvent effects, either implicitly by treating the solvent as a continuous medium or explicitly by including individual solvent molecules. These studies would be essential to understand how the polarity and hydrogen-bonding capability of the solvent affect the stability of reactants, intermediates, and transition states in reactions involving 3-chloro-4-methoxybenzenethiol.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Derivatives

QSAR and QSPR studies are statistical methods that correlate the chemical structure of compounds with their activity or properties. These models are predictive tools used in drug design and materials science.

For derivatives of 3-chloro-4-methoxybenzenethiol, QSAR/QSPR models could be developed to predict their chemical or physical properties, such as boiling point, solubility, or reactivity, based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. Such studies would facilitate the rational design of new derivatives with desired properties without the need for extensive experimental synthesis and testing.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focusing on the interaction of Benzenethiol (B1682325), 3-chloro-4-methoxy- with catalysts or other non-biological molecules are not extensively documented in publicly available literature, the methodology is well-established for similar chemical systems.

Such simulations would typically involve defining a system containing Benzenethiol, 3-chloro-4-methoxy- and an interacting partner, such as a metallic catalyst surface (e.g., palladium, nickel) or another reactant molecule within a simulated solvent box. The interactions between atoms are governed by a set of parameters known as a force field. By solving Newton's equations of motion for the system, MD simulations can track the trajectory of each atom, revealing dynamic processes like adsorption onto a catalyst surface, conformational changes, and the formation of intermolecular complexes.

For instance, a hypothetical MD simulation could model the behavior of Benzenethiol, 3-chloro-4-methoxy- near a catalyst used in cross-coupling reactions. The simulation could predict the preferred orientation of the molecule on the catalyst surface, the strength of the interaction between the thiol group and the metal, and how the chloro and methoxy (B1213986) substituents influence this binding.

Table 1: Illustrative Parameters for a Hypothetical Molecular Dynamics Simulation

| Parameter | Example Value/Description | Purpose in Simulation |

| System Composition | 1 molecule of Benzenethiol, 3-chloro-4-methoxy-, 1 catalyst slab (e.g., Pd(111)), ~5000 solvent molecules (e.g., toluene) | To create a realistic environment for studying the interaction. |

| Force Field | OPLS-AA for the compound, custom parameters for the catalyst-molecule interaction | To define the potential energy and forces governing atomic movements. |

| Simulation Time | 100 nanoseconds | To allow the system to reach equilibrium and observe relevant dynamic events. |

| Temperature | 300 K | To simulate conditions relevant to chemical reactions. |

| Key Analyses | Radial Distribution Functions (RDFs), Interaction Energy, Mean Square Displacement (MSD) | To quantify the structure of the solvent around the molecule, the strength of the molecule-catalyst binding, and the molecule's diffusive behavior. |

These simulations provide a microscopic view of interaction dynamics that are often difficult to observe directly through experimental means, aiding in the rational design of catalysts and reaction conditions.

Spectroscopic Property Prediction

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a standard method for predicting the spectroscopic properties of molecules with high accuracy. These predictions are crucial for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of Benzenethiol, 3-chloro-4-methoxy-. These calculations typically involve optimizing the molecule's geometry and then using a method like Gauge-Including Atomic Orbital (GIAO) within a DFT framework (e.g., B3LYP functional with a basis set like 6-311++G(d,p)). The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Benzenethiol, 3-chloro-4-methoxy- This table is illustrative, based on typical chemical shift ranges for similar functional groups, as specific computational data is not published.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| SH | 3.5 - 4.5 | N/A |

| OCH₃ | 3.8 - 4.0 | 55 - 60 |

| Aromatic CH | 6.8 - 7.5 | 110 - 135 |

| C-S | N/A | 125 - 135 |

| C-Cl | N/A | 128 - 138 |

| C-OCH₃ | N/A | 155 - 165 |

Vibrational Frequency Prediction

Theoretical calculations are also used to predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Following geometric optimization, a frequency calculation is performed. The results provide a set of vibrational modes and their corresponding frequencies (wavenumbers). These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

The analysis of these vibrations, often aided by Potential Energy Distribution (PED) calculations, allows each predicted frequency to be assigned to specific molecular motions, such as C-H stretching, C=C aromatic ring stretching, C-S stretching, or C-Cl stretching. isroset.orgnih.gov

Table 3: Selected Predicted Vibrational Frequencies (Wavenumber, cm⁻¹) for Benzenethiol, 3-chloro-4-methoxy- This table is illustrative, based on characteristic vibrational modes for substituted benzenes from theoretical studies. isroset.orgscispace.com

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 2980 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methoxy group. |

| S-H Stretch | 2600 - 2550 | Stretching of the sulfur-hydrogen bond in the thiol group. |

| Aromatic C=C Stretch | 1600 - 1450 | Stretching vibrations within the benzene ring. |

| C-O Stretch | 1270 - 1200 | Stretching of the aryl-ether C-O bond. |

| C-Cl Stretch | 750 - 650 | Stretching of the carbon-chlorine bond. |

| C-S Stretch | 700 - 600 | Stretching of the carbon-sulfur bond. |

These computational studies are invaluable for understanding the fundamental properties of Benzenethiol, 3-chloro-4-methoxy-, guiding the interpretation of experimental data and predicting its behavior in various chemical environments.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Precursor in Polymer Chemistry

The synthesis of functionalized polymers is a critical area of materials science, and substituted benzenethiols are valuable precursors in this domain. While direct studies on the use of Benzenethiol (B1682325), 3-chloro-4-methoxy- in polymer synthesis are not prominent in the available literature, its structure suggests a potential role in the creation of functionalized monomers for various polymerization processes.

The thiol group (-SH) is particularly reactive and can participate in several polymerization reactions. For instance, it can undergo nucleophilic substitution or addition reactions, making it a candidate for the synthesis of poly(thioether)s and other sulfur-containing polymers. These polymers are often sought after for their unique optical properties, thermal stability, and chemical resistance.

The presence of the chloro and methoxy (B1213986) substituents on the benzene (B151609) ring could be leveraged to tune the properties of the resulting polymers. The methoxy group, being electron-donating, can influence the reactivity of the aromatic ring and the properties of the polymer backbone. Conversely, the electron-withdrawing chloro group can also modify the electronic properties and potentially provide a site for further functionalization.

Although specific examples involving 3-chloro-4-methoxybenzenethiol are scarce, the broader field of poly(phenylene sulfide) (PPS) chemistry offers insights. Functionalized PPS derivatives are synthesized from substituted thiophenols to create high-performance polymers with tailored characteristics. It is conceivable that 3-chloro-4-methoxybenzenethiol could serve as a monomer or a chain-terminating agent in such syntheses to control polymer molecular weight and introduce specific functionalities.

Use in Ligand Design for Coordination Chemistry

The design of ligands is central to the development of coordination chemistry and the synthesis of novel organometallic complexes with specific catalytic, electronic, or magnetic properties. The thiol group of Benzenethiol, 3-chloro-4-methoxy- makes it a prime candidate for use as a ligand for a variety of metal ions.

Chelation Properties of Benzenethiol Derivatives

Benzenethiol and its derivatives are known to act as soft ligands, showing a strong affinity for soft metal ions such as copper, silver, gold, mercury, and platinum. The sulfur atom of the thiol group readily deprotonates to form a thiolate anion, which is a potent nucleophile and a strong coordinating agent.

While 3-chloro-4-methoxybenzenethiol is a monodentate ligand, its derivatives could be designed to have multidentate chelation properties. For example, the introduction of other coordinating groups in proximity to the thiol could lead to the formation of stable chelate rings with metal ions. The electronic effects of the chloro and methoxy substituents would influence the electron density on the sulfur atom, thereby modulating the strength and nature of the metal-sulfur bond.

Development of Novel Organometallic Complexes

The coordination of 3-chloro-4-methoxybenzenethiol to metal centers would lead to the formation of novel organometallic complexes. The properties of these complexes would be dictated by the nature of the metal, the coordination geometry, and the electronic influence of the substituents on the benzenethiol ligand.

For instance, complexes of this ligand could be explored for their catalytic activity in various organic transformations. The sulfur atom can play a direct role in the catalytic cycle, and the electronic environment created by the chloro and methoxy groups could fine-tune the reactivity of the metal center. Furthermore, such complexes might exhibit interesting photophysical or electrochemical properties, making them relevant for applications in sensing or materials science. However, it is important to note that specific research detailing the synthesis and characterization of organometallic complexes of 3-chloro-4-methoxybenzenethiol is not widely reported.

Applications in Supramolecular Chemistry

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a field ripe with opportunities for the application of functionalized aromatic compounds. The structure of Benzenethiol, 3-chloro-4-methoxy- suggests its potential involvement in self-assembly and host-guest systems.

The thiol group can participate in hydrogen bonding, both as a donor (S-H) and, more weakly, as an acceptor. The methoxy group also provides a hydrogen bond acceptor site. These interactions, along with potential π-π stacking of the aromatic rings, could drive the self-assembly of 3-chloro-4-methoxybenzenethiol molecules into well-defined supramolecular architectures. The chloro substituent could also influence the packing of the molecules in the solid state through halogen bonding.

In the context of host-guest chemistry, 3-chloro-4-methoxybenzenethiol could act as a guest molecule, fitting into the cavity of a larger host molecule. The size, shape, and electronic properties of the benzenethiol would determine its binding affinity and selectivity for different hosts. Conversely, it could be incorporated into a larger molecular framework to create a host system capable of recognizing and binding specific guest species. Despite these possibilities, the scientific literature currently lacks specific studies on the supramolecular chemistry of this particular compound.

Development of Functional Materials and Specialty Chemicals

The unique combination of functional groups in Benzenethiol, 3-chloro-4-methoxy- makes it a valuable intermediate in the synthesis of a variety of functional materials and specialty chemicals. While direct applications of the compound itself in materials are not well-documented, its isomeric counterpart, 4-Chloro-3-methoxybenzenethiol , is noted for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. evitachem.com This suggests a similar potential for the 3-chloro-4-methoxy isomer.

One documented application for a closely related compound, 3-Chloro-4-methoxybenzene-1-thiol , is as an intermediate in the synthesis of sulphones. biosynth.com Sulphones are a class of organosulfur compounds with a range of applications, including as high-performance polymers and in medicinal chemistry.

The reactivity of the thiol group allows for a wide range of chemical transformations, enabling the conversion of 3-chloro-4-methoxybenzenethiol into more complex molecules with desired functionalities. These derivatives could find use as:

Building blocks for pharmaceuticals: The substituted benzene ring and the sulfur atom are common motifs in biologically active molecules.

Precursors for agrochemicals: Many pesticides and herbicides contain substituted aromatic rings.